molecular formula C7H7NO3 B075798 3-Amino-4-hydroxybenzoic acid CAS No. 1571-72-8

3-Amino-4-hydroxybenzoic acid

Cat. No. B075798
CAS RN: 1571-72-8
M. Wt: 153.14 g/mol
InChI Key: MRBKRZAPGUCWOS-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 3-Amino-4-hydroxybenzoic acid can involve multiple steps, including bromination, diazo, and hydrolysis processes starting from amino benzoic acid as a raw material. This method results in high purity and yield under optimum conditions (Feng Yu-chuan, 2012). Electrosynthesis methods using cyclic voltammetry have also been employed to create polymers incorporating 3-amino-4-hydroxybenzoic acid units, demonstrating the versatility of synthesis techniques (Chuanxiang Chen et al., 2013).

Molecular Structure Analysis Investigations into the molecular structures of hydroxybenzoic acids, including analogues of 3-Amino-4-hydroxybenzoic acid, have been carried out using techniques like gas-phase electron diffraction and quantum chemical calculations. These studies help in understanding the structural landscape of such compounds (K. Aarset et al., 2008).

Chemical Reactions and Properties 3-Amino-4-hydroxybenzoic acid participates in various chemical reactions, including acting as a precursor in antibiotic biosynthesis and undergoing polymerization to enhance electrochemical properties. Its reactivity under different conditions highlights its potential in synthetic chemistry (A. Becker, 1984; Chuanxiang Chen & Xiaozhang Hong, 2015).

Physical Properties Analysis The physical properties, including solubility and crystallization behavior of 3-Amino-4-hydroxybenzoic acid and its derivatives, are influenced by various factors such as molecular structure and the presence of functional groups. These properties are crucial for the application of 3-Amino-4-hydroxybenzoic acid in different fields (Yu-heng Ma et al., 2015).

Chemical Properties Analysis 3-Amino-4-hydroxybenzoic acid's chemical properties, such as its reactivity with other compounds and its role as a precursor in the synthesis of complex molecules, demonstrate its importance in organic chemistry and material science. Its ability to form co-crystals and participate in electrochemical reactions underlines its versatility (S. Takenaka et al., 2002).

Scientific Research Applications

  • Antithrombotic and Antiplatelet Activities : Research has shown that derivatives of hydroxybenzoic acids, including 3-Amino-4-hydroxybenzoic acid, can be modified to possess antithrombotic and antiplatelet properties. These properties are crucial in the treatment and prevention of thrombotic disorders, offering a potential alternative to traditional therapies like acetylsalicylic acid (Brel et al., 2021).

  • Biosynthesis of Antibiotics : 3-Amino-4-hydroxybenzoic acid has been identified as a direct precursor in the biosynthesis of ansamycins, a class of antibiotics. This application is significant in the field of pharmaceuticals and antibiotic production (Ghisalba & Nüesch, 1981).

  • Responsive Organometallic Crystalline Materials : This acid has been used to synthesize half-sandwich Ru(II) complexes, which are significant in the development of responsive organometallic crystalline materials. These materials are important in various technological and industrial applications (Bacchi et al., 2012).

  • Polymer and Electrochemical Applications : 3-Amino-4-hydroxybenzoic acid has been used in the synthesis of polymers such as poly(aniline-co-3-amino-4-hydroxybenzoic acid), which exhibit enhanced redox activity under basic conditions. These polymers have potential applications in electrochemical devices and sensors (Chen et al., 2013).

  • Antibiotic Biosynthesis Screening : This compound has been used in screening for antibiotic-producing strains in Actinomycetes. This application is particularly important for identifying new sources of antibiotics (Hui-tu et al., 2009).

Safety And Hazards

The safety data sheet for 4-Amino-3-hydroxybenzoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-amino-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBKRZAPGUCWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29692-06-6
Record name Benzoic acid, 3-amino-4-hydroxy-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=29692-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60166212
Record name 3-Amino-4-hydroxybenzoic acid
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-hydroxybenzoic acid

CAS RN

1571-72-8
Record name 3-Amino-4-hydroxybenzoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=1571-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Amino-4-hydroxybenzoic acid
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Record name 1571-72-8
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Record name 3-Amino-4-hydroxybenzoic acid
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Record name 3-amino-4-hydroxybenzoic acid
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Record name 3-AMINO-4-HYDROXYBENZOIC ACID
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Synthesis routes and methods

Procedure details

A mixture of 4-hydroxy-3-nitrobenzoic acid (10 g, 1.0 eq) and 2 g Pd/C in 100 mL MeOH was stirred at rt under H2 (1 atm) overnight, and then filtered. The filtrate was concentrated under reduced pressure to afford the desired product (8.0 g, 95%). 1H NMR (400 MHz, DMSO-d6) δ 10.00 (brs, 1H), 7.19 (s, 1H), 7.07 (d, J=8.4 Hz, 1H), 6.67 (d, J=8.4 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
643
Citations
MA Ali, H Shimosegawa, A Nag, K Takada… - Journal of Polymer …, 2017 - Springer
… Bio-based polybenzoxazoles (PBOs) are prepared by polycondensation of diacid monomer derived from 3-amino-4-hydroxybenzoic acid with a series of aliphatic diamines. Resulting …
Number of citations: 19 link.springer.com
SJ Gould, CR Melville, MC Cone - Journal of the American …, 1996 - ACS Publications
… It therefore appeared possible that 3-amino-4-hydroxybenzoic acid, 5, would be an intermediate in the biosynthesis of manumycin and of asukamycin, with oxidative modification of the …
Number of citations: 32 pubs.acs.org
H Kawaguchi, T Hasunuma, Y Ohnishi, T Sazuka… - Microbial Cell …, 2021 - Springer
… was started after 24 h of cultivation, and five DO levels (0, 1.3, 2.6, 5.3, and 8.0 ppm) were implemented and controlled by the speed of agitation during 3-amino-4-hydroxybenzoic acid (…
Number of citations: 4 link.springer.com
H Kawaguchi, K Sasaki, K Uematsu, Y Tsuge… - Bioresource …, 2015 - Elsevier
… The production of the bioplastic precursor 3-amino-4-hydroxybenzoic acid (3,4-AHBA) from sweet sorghum juice, which contains amino acids and the fermentable sugars sucrose, …
Number of citations: 26 www.sciencedirect.com
R da Fonseca Alves, DL Franco, MT Cordeiro… - Sensors and Actuators B …, 2019 - Elsevier
… The present work describes the electrochemical modification of pencil carbon graphite electrodes with a material derived from 3-amino-4-hydroxybenzoic acid. Solutions were prepared …
Number of citations: 28 www.sciencedirect.com
Y Hu, CR Melville, SJ Gould… - Journal of the American …, 1997 - ACS Publications
Antibiotics of the manumycin family, eg, asukamycin (1) 1, 2 from Streptomyces nodosus ssp. asukaensis and manumycin A (2) 3-7 from Streptomyces parVulus Tü 64, recently …
Number of citations: 32 pubs.acs.org
HGM Sposito, A Lobato, N Tasić, AO Maldaner… - Journal of …, 2022 - Elsevier
… This paper presents a molecularly-imprinted polymer (MIP) based on the electropolymerization of 3-amino-4-hydroxybenzoic acid (3,4-AHBA) for rapid determination of diltiazem. The …
Number of citations: 2 www.sciencedirect.com
Y Ohta, T Niiyama, A Yokoyama… - Journal of Polymer …, 2014 - Wiley Online Library
… We have demonstrated approach to well-defined PBO by means of CGCP of 3-amino-4-hydroxybenzoic acid ester (meta-substituted monomer) 3c, in which the amino and hydroxyl …
Number of citations: 13 onlinelibrary.wiley.com
C Chen, G Ding, D Zhou, X Lu - Electrochimica Acta, 2013 - Elsevier
… In order to further improve the redox activity of polyaniline at high pH values, in the present work, 3-amino-4-hydroxybenzoic acid (AHBA) was electrochemically copolymerized with …
Number of citations: 17 www.sciencedirect.com
Y Li, SJ Gould, PJ Proteau - Tetrahedron Letters, 2000 - Elsevier
The biosynthesis of 3-amino-4-hydroxybenzoic acid (3,4-AHBA), a precursor to several Streptomyces secondary metabolites, requires the condensation of a three-carbon compound …
Number of citations: 14 www.sciencedirect.com

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